3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid

Suzuki-Miyaura coupling C–C bond formation synthetic handle

Sourcing building blocks without a bromine exit vector halts diversification. This compound offers orthogonal functionalization: the -COOH anchors amide/ester libraries while -Br enables Suzuki-Miyaura cross-coupling. The -OCF3/-CF3 pair polarizes the ring (Σσₘ ≈ 1.20), activating the bromine toward oxidative addition and tuning LogD (~3.0-3.3) for CNS permeability. • Orthogonal diversification via -COOH & -Br • Cooperative electronic activation for Pd catalysis • Projected LogD ~3.0-3.3 for intracellular target space

Molecular Formula C9H3BrF6O3
Molecular Weight 353.01 g/mol
Cat. No. B12858463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid
Molecular FormulaC9H3BrF6O3
Molecular Weight353.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C(=O)O
InChIInChI=1S/C9H3BrF6O3/c10-5-2-3(7(17)18)1-4(8(11,12)13)6(5)19-9(14,15)16/h1-2H,(H,17,18)
InChIKeyGNVQMNXZSZIPLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-OCF₃-5-CF₃ benzoic Acid: Core Properties


3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid (CAS 1980035-69-5; molecular formula C₉H₃BrF₆O₃; MW 353.01 g·mol⁻¹) is a trisubstituted benzoic acid building block bearing bromine (–Br) at the 3-position, trifluoromethoxy (–OCF₃) at the 4-position, and trifluoromethyl (–CF₃) at the 5-position . The compound belongs to a growing class of polyhalogenated benzoic acid intermediates that enable modular access to fluorinated drug candidates and agrochemicals through the bromine-mediated cross-coupling of the aromatic core [1]. Its distinct substitution pattern, combining two strongly electron-withdrawing fluoroalkyl groups with a versatile halogen handle, distinguishes it from the more common mono- or di-substituted benzoic acid analogues that dominate commercial catalogues [2].

Bromine handle enables Pd-catalyzed cross-coupling reactions
OCF₃ and CF₃ groups impart distinct electronic and lipophilic profile
Dual orthogonal derivatization: carboxylic acid and aryl bromide

3-Bromo-4-OCF₃-5-CF₃ benzoic Acid: Why Substitution Fails


Substituting this compound with seemingly similar benzoic acid derivatives—such as 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (lacking the bromine handle), 3-bromo-4-(trifluoromethoxy)benzoic acid (lacking the CF₃ group), or 3-bromo-5-(trifluoromethyl)benzoic acid (lacking the OCF₃ group)—introduces either a synthetic dead-end (no cross-coupling exit vector) or a material shift in electronic character and lipophilicity that propagates through every downstream intermediate [1]. The three substituents are mechanistically interdependent: the –OCF₃ and –CF₃ groups jointly polarize the ring to activate the bromine toward oxidative addition while tuning the acidity of the carboxylic acid, and removing any single group breaks this cooperative electronic tuning [2]. Procurement decisions based solely on structural similarity or catalogue availability therefore risk delivering a building block with fundamentally different reactivity, physicochemical properties, and metabolic predictivity in the final target molecule [3].

Missing bromine eliminates cross-coupling Non-halogenated analogues lack the aryl bromide exit vector, restricting scaffold elaboration to carboxylic acid derivatization only.
Absence of CF₃ or OCF₃ shifts electronics and lipophilicity Removing either fluoroalkyl group markedly reduces electron deficiency and alters logD, propagating different reactivity and physicochemical properties to downstream intermediates.
Cooperative electronic tuning is broken The three substituents jointly polarize the ring and activate the bromine; deleting any single group disrupts this synergistic modulation of oxidative addition and pKa.

3-Bromo-4-OCF₃-5-CF₃ benzoic Acid vs. Analogues: Evidence


Cross-Coupling Competence vs. Non-Halogenated Analogue

The presence of the bromine atom at position 3 provides a demonstrated aryl halide handle for palladium-catalysed cross-coupling reactions. This functionality is entirely absent in the closest non-halogenated analogue, 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (CAS 1980035-65-1), which bears the identical –OCF₃ and –CF₃ substituents but lacks any halogen leaving group . Patent literature on structurally related 2-bromo-6-fluoro-5-trifluoromethoxybenzoic acid and 2-bromo-6-fluoro-5-trifluoromethylbenzoic acid explicitly demonstrates that the bromine substituent enables Suzuki, Heck, and Sonogashira couplings to elaborate the aromatic core, whereas the non-brominated congeners are restricted to carboxylic acid derivatisation only [1]. The target compound thus offers two orthogonal derivatisation pathways (carboxylic acid functionalisation at C1 plus palladium-mediated cross-coupling at C3), whereas the non-brominated analog offers only one, effectively halving the accessible chemical space from a given intermediate [1].

Cross-Coupling Competence
Direct comparison
2 exit vectors vs. 1; C–C bond diversification present vs. absent
Enables scaffold expansion beyond simple carboxylic acid derivatization.
Based on patent examples of analogous brominated benzoic acids.
Suzuki-Miyaura coupling C–C bond formation synthetic handle

Additive Electron-Withdrawing Effect of OCF₃, CF₃, and Br

The target compound combines three electron-withdrawing substituents whose effects are approximately additive, producing a more electron-deficient aromatic ring than any of its di-substituted analogues. Using established Hammett σ constants—OCF₃ (σₚ = 0.35, σₘ = 0.38) [1], CF₃ (σₚ = 0.54, σₘ = 0.43) [2], and Br (σₚ = 0.232, σₘ = 0.393) [2]—the summed σₘ effect for the target (3-Br, 4-OCF₃, 5-CF₃) projects to approximately Σσ ≈ 1.20, versus Σσ ≈ 0.81 for 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (lacking Br) and Σσ ≈ 0.77 for 3-bromo-4-(trifluoromethoxy)benzoic acid (lacking CF₃) . The review by Castagnetti and Schlosser further demonstrates that OCF₃ exerts a long-range electron-withdrawing effect that ‘considerably lowers the basicity of arylmetal compounds when located in a more remote meta or even para position,’ a property that distinguishes OCF₃ from CF₃ in terms of through-space polarisation and that is uniquely combined with CF₃ and Br in this compound [3].

Electron-Withdrawing Effect
Class-level inference
Σσₘ ≈ 1.20 vs. 0.77–0.82 for di-substituted analogues
Greater ring electron deficiency affects oxidative addition and pKa.
Summation assumes approximate additivity of Hammett σ values.
Hammett equation electron-withdrawing substituent constant

Lipophilicity Enhancement from OCF₃ and CF₃

The target compound benefits from the additive lipophilic contributions of two fluorinated substituents with distinct Hansch π values: OCF₃ (π = +1.04) and CF₃ (π = +0.88), as reported in the 2025 review by Venturini et al. [1]. In contrast, 3-bromo-4-(trifluoromethoxy)benzoic acid (CAS 85373-96-2) contributes only the OCF₃ lipophilicity (π ≈ +1.04), and 3-bromo-5-(trifluoromethyl)benzoic acid contributes only the CF₃ lipophilicity (π = +0.88) [2]. The calculated LogD (pH 5.5) for 3-bromo-4-(trifluoromethoxy)benzoic acid is 2.42 [3]; the additional CF₃ group in the target compound is expected to increase this value by approximately 0.6–0.9 log units based on the Hansch π difference of +0.88 for CF₃, yielding a projected LogD (pH 5.5) in the range of approximately 3.0–3.3. This places the target compound in a lipophilicity window that balances membrane permeability with aqueous solubility, a key consideration for fragment-based drug discovery and agrochemical lead optimisation [4].

Lipophilicity Enhancement
Cross-study comparable
Projected LogD (pH 5.5) ≈ 3.0–3.3 vs. 2.42 for mono-OCF₃ analog
Balanced lipophilicity window for membrane permeability and solubility.
Projection from additive Hansch π contributions.
lipophilicity Hansch parameter logP optimisation

pKa Depression from Trisubstitution

The additive electron-withdrawing effect of three substituents is reflected in the predicted pKa of the carboxylic acid group. The closest structural comparator, 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid (CAS 1980035-65-1), has a predicted pKa of 3.42 ± 0.10 . 3-Bromo-4-(trifluoromethoxy)benzoic acid (lacking CF₃) has a calculated pKa of 4.11 [1]. By contrast, 4-(trifluoromethoxy)benzoic acid (lacking both Br and CF₃) has a predicted pKa of approximately 3.85 [2]. The target compound, bearing all three electron-withdrawing groups, is projected to exhibit a pKa significantly below 3.42—estimated in the range of approximately 2.8–3.1 based on the additional σ contribution of bromine (Δσₘ ≈ 0.39) relative to the non-brominated analog. This enhanced acidity has practical consequences: the compound will be predominantly ionised at physiological pH (7.4), but will require different extraction and purification conditions (more acidic for neutral-form partitioning) compared to the weaker di-substituted benzoic acids [3].

pKa Depression
Class-level inference
Projected pKa ≈ 2.8–3.1 vs. ~3.42 for non-brominated analog
Lower pKa alters ionization, extraction efficiency, and chromatography.
Estimated via Hammett linear free-energy relationship.
pKa acid strength ionisation purification strategy

Orthogonal Substitution Pattern vs. Regioisomers

The 3,4,5-trisubstitution pattern of the target compound is chemically orthogonal to common regioisomers such as 4-bromo-3-(trifluoromethyl)benzoic acid (CAS 161622-14-6) and 2-bromo-5-(trifluoromethoxy)benzoic acid. In the target, the bromine is flanked by OCF₃ (position 4) and CF₃ (position 5), creating a unique steric and electronic environment at the reactive centre. The 2025 review by Venturini et al. notes that the trifluoromethoxy group 'combines the lipophilicity of the CF₃ moiety with the polarity of the oxygen atom, allowing fine-tuning of logP values,' and its positional relationship to other substituents critically influences this balance [1]. In 4-bromo-3-(trifluoromethyl)benzoic acid (lacking OCF₃), the Hansch π contribution of +1.04 from OCF₃ is lost, reducing projected lipophilicity by approximately 1 log unit and eliminating the unique 'polar hydrophobicity' conferred by the oxygen linker in OCF₃ [2]. Furthermore, the target substitution pattern places the most lipophilic group (OCF₃, π=1.04) at position 4 and the second most lipophilic (CF₃, π=0.88) at position 5, adjacent to the bromine, creating a lipophilic 'patch' that is not replicated in any regioisomer .

Orthogonal Substitution Pattern
Cross-study comparable
Only regioisomer bearing Br, OCF₃, and CF₃ simultaneously on the benzoic acid core
Unique SAR probe for synergistic substituent effects not available from other isomers.
All commercial comparators lack at least one functional group.
regiochemistry structure-activity relationship scaffold diversification

3-Bromo-4-OCF₃-5-CF₃ benzoic Acid: Application Scenarios


Dual-Functionalisation for Fragment-Based Discovery

In fragment-based lead generation, the carboxylic acid serves as the primary anchor for amide or ester library synthesis, while the bromine atom enables a second, orthogonal diversification step via Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl groups at position 3 [1][2]. This dual-functionalisation capability is unavailable in the non-brominated analog 4-(trifluoromethoxy)-3-(trifluoromethyl)benzoic acid, which can only be elaborated at the carboxylic acid position. The enhanced lipophilicity (projected LogD ~3.0–3.3) from the combined OCF₃/CF₃ substitution places derived fragments in a favourable LogD window for cell permeability without exceeding Lipinski thresholds, making this compound particularly suited for programmes targeting intracellular protein-protein interactions or central nervous system targets where balanced lipophilicity is critical [3].

Heterocycle Synthesis for Agrochemicals

The pronounced electron deficiency of the aromatic ring (Σσₘ ≈ 1.20) activates the bromine toward oxidative addition and facilitates nucleophilic aromatic substitution under milder conditions than di-substituted analogues [1]. This makes the compound an advantageous precursor for constructing benzoxazole, benzothiazole, and benzimidazole heterocycles—common scaffolds in fungicidal and herbicidal active ingredients—where the trifluoromethoxy and trifluoromethyl groups are retained in the final product to impart metabolic stability and environmental persistence [2]. The US Patent 6,677,479 explicitly teaches that benzoic acids bearing both CF₃ and OCF₃ groups with additional halogen substituents are valuable starting materials for agrochemical synthesis, and the target compound's 3-bromo substitution pattern provides a regiochemically defined entry point for heterocycle annulation that regioisomeric analogues cannot replicate [3].

Kinase Inhibitor Scaffold Elaboration

Early patent literature associated 3-bromo-4-(trifluoromethoxy)benzoic acid derivatives with kinase inhibitor development, where the steric and electronic effects of polyhalogenation modulate target binding [1]. The target compound extends this concept by adding a CF₃ group at position 5, increasing both electron deficiency (Σσₘ ≈ 1.20 vs. ~0.77 for the non-CF₃ analog) and lipophilicity. In kinase programmes, the –OCF₃ and –CF₃ groups can occupy hydrophobic pockets or interact with protein surfaces through orthogonal dipolar interactions, while the bromine provides a synthetic handle for introducing diverse hinge-binding heterocycles via Buchwald-Hartwig amination or Suzuki coupling [2]. The unique 3,4,5-trisubstitution pattern ensures that the vector of scaffold growth from the bromine position is distinct from that of the 4-bromo regioisomer, enabling exploration of different chemical space trajectories from the same core [3].

Liquid Crystal and Electronics Intermediate

Patent US 6,677,479 identifies that trifluoromethyl- and trifluoromethoxy-substituted benzoic acids are useful for modifying the dipolar moment in liquid crystals and electronics materials [1]. The target compound, with its three substituents of varying electronic character (Br: moderate σ, OCF₃: moderate σ with polarisable oxygen linker, CF₃: strong σ), offers a wider tunable range of dipolar moment and dielectric anisotropy than the di-substituted analogues that are more commonly employed. The bromine additionally provides a cross-coupling site for attaching mesogenic groups or conjugated π-systems without disturbing the fluorinated substituents that govern the dielectric properties. The higher projected LogD (~3.0–3.3 vs. ~2.42 for the non-CF₃ analog) may also influence mesophase behaviour and solubility in liquid crystal formulations [2][3].

Application
Selection Property
Validation Focus
Fragment-Based Discovery
Dual orthogonal derivatization (COOH + Br)
Suzuki-Miyaura coupling and amide library synthesis
Heterocycle Synthesis for Agrochemicals
Activated bromine for nucleophilic substitution
Heterocycle annulation and metabolic stability of fluorinated groups
Kinase Inhibitor Scaffold Elaboration
Polyhalogenated core with tunable electronics and lipophilicity
Pd-catalyzed cross-coupling and binding-site interaction profiling
Liquid Crystal & Electronics Intermediates
Tunable dipolar moment and dielectric anisotropy
Mesophase behaviour and material dielectric property evaluation
Quote Request

Request a Quote for 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.